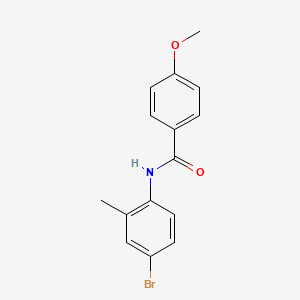![molecular formula C16H13Cl2NO4 B5591742 4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)
4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one often involves multi-step chemical processes. For example, a study by Demopoulos, Nicolaou, and Zika (2003) demonstrates the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one starting from 1H-indole, highlighting the potential pathways that could be adapted for the synthesis of the target compound (Demopoulos, Nicolaou, & Zika, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using various analytical techniques, including X-ray diffraction. For instance, Feklicheva et al. (2019) investigated the molecular and crystal structures of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, providing insights into the structural analysis that could be applicable to the target compound (Feklicheva, Rybakov, Babaev, & Ofitserov, 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds structurally related to the target molecule have been explored through various chemical reactions. For example, the work by Heller, Morgan, and Ottaway (1995) on the condensation of 2,6-dichlorobenzaldehyde with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate showcases the type of chemical reactions that might be relevant for understanding the reactivity of the target compound (Heller, Morgan, & Ottaway, 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the target compound in various environments. Research on similar compounds, like the study by Bator et al. (2011) on the structures and phase transitions of dimethyl bipyridyls complexes, provides valuable information on the physical characteristics that might be expected for the target molecule (Bator, Sawka-Dobrowolska, Sobczyk, Grech, Nowicka-Scheibe, Pawlukojć, Wuttke, Baran, & Owczarek, 2011).
Chemical Properties Analysis
The chemical properties of the target compound, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are essential for its application in scientific research. Studies like the one by Ignatovich et al. (2015) on the synthesis and biological activity of organosilicon compounds offer insights into the chemical behavior of structurally similar molecules, which could be extrapolated to understand the chemical properties of the target compound (Ignatovich, Spura, Muravenko, Belyakov, Popelis, Shestakova, Domrachova, Gulbe, Rudevica, & Leonchiks, 2015).
properties
IUPAC Name |
4,6-dichloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-7-6-23-8(2)13(7)12(20)5-16(22)14-10(18)3-9(17)4-11(14)19-15(16)21/h3-4,6,22H,5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZYIASHIBNMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)CC2(C3=C(C=C(C=C3Cl)Cl)NC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)
![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)
![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)
![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)
![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)
![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)